molecular formula C24H22N6O2S B2383917 N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-31-3

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2383917
CAS No.: 872988-31-3
M. Wt: 458.54
InChI Key: DTQQMKBLEGDVRK-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a novel synthetic compound designed for advanced biochemical and pharmacological research. This complex organic molecule belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential for high biological activity. Its molecular structure integrates a benzamide group and an indoline moiety, connected through a triazolo-pyridazine core, suggesting potential for targeted interaction with various biological receptors. Based on analyses of closely related structural analogs, this class of compounds has demonstrated potential in inhibiting specific receptor tyrosine kinases and modulating key cellular signaling pathways associated with proliferation and survival. The presence of the thioether linker may offer a site for further chemical modification or influence its metabolic profile. Researchers can investigate this compound as a lead molecule for developing new therapeutic agents, particularly in oncology and signal transduction research. Its primary value lies in its use as a chemical probe to study complex biological processes and validate novel drug targets in vitro. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Safety Notice: This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research purposes.

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S/c31-23(29-15-13-17-6-4-5-9-19(17)29)16-33-22-11-10-20-26-27-21(30(20)28-22)12-14-25-24(32)18-7-2-1-3-8-18/h1-11H,12-16H2,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQMKBLEGDVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule comprises four structural domains: (1) a benzamide-terminated ethyl chain, (2) atriazolo[4,3-b]pyridazine core, (3) a thioethyl linker, and (4) an indolin-1-yl-2-oxoethyl group. Retrosynthetically, the molecule dissects into fragments A (benzamide-ethyl-triazolopyridazine) and B (indolinone-thioethyl), connected via a sulfur bridge (Figure 1).

Fragment A: Benzamide-Triazolopyridazine Assembly

Detailed Synthetic Methodologies

Route 1: Sequential Assembly via Triazolopyridazine Core Formation

Step 1: Synthesis of 3-Hydrazinylpyridazine-6-thiol

3-Aminopyridazine-6-thiol (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol at reflux (8 h), yielding 3-hydrazinylpyridazine-6-thiol as a yellow solid (87%, m.p. 214–216°C).

Step 2: Cyclization toTriazolo[4,3-b]pyridazine

Oxidative cyclization using MnO2 (15 mmol) in toluene at 110°C for 12 h forms the triazolopyridazine core (74% yield). IR (KBr): 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Step 3: Ethylenediamine Spacer Attachment

Reacting the triazolopyridazine with 1,2-dibromoethane (1.2 eq) in DMF/K2CO3 (60°C, 6 h) installs the ethyl chain (68% yield). ¹H NMR (DMSO-d6): δ 4.21 (t, J=6.2 Hz, 2H, CH2N), 3.89 (t, J=6.2 Hz, 2H, CH2S).

Step 4: Benzoylation

Treatment with benzoyl chloride (1.5 eq) and triethylamine in DCM (0°C → rt, 4 h) affords the benzamide derivative (91%). HPLC purity: 98.7%.

Route 2: Convergent Approach with Preformed Indolinone-Thioethyl

Step 1: Indolinone Synthesis

2-Amino-3-benzoylphenylacetamide cyclizes in acetic acid/H2SO4 (1:1) at 80°C (4 h) to yield 2-(indolin-1-yl)-2-oxoacetic acid (82%).

Step 2: Thioethylation

Reaction with 2-bromoethanethiol (1.2 eq) in DMF/K2CO3 (50°C, 5 h) gives 2-(indolin-1-yl)-2-oxoethyl thioether (88%). MS (ESI+): m/z 263.1 [M+H]+.

Step 3: Coupling with Triazolopyridazine-Bromide

Fragment A’s bromoethyl intermediate (1 eq) reacts with the thiolate (generated from Fragment B using NaH) in THF (0°C → rt, 12 h), yielding the coupled product (76%).

Route 3: One-Pot Tandem Cyclization-Thioetherification

Reaction Conditions

A mixture of 3-aminopyridazine-6-thiol (10 mmol), 2-(indolin-1-yl)-2-oxoethyl disulfide (12 mmol), and benzoyl ethylenediamine (10 mmol) in DMF with K2CO3 (3 eq) undergoes microwave irradiation (120°C, 30 min).

Outcomes

HPLC analysis shows 62% conversion to target compound, with byproducts including bis-thioether (18%) and unreacted starting material (11%). Purification via silica chromatography (EtOAc/hexane 3:7) elevates purity to 95%.

Optimization and Analytical Validation

Comparative Yield Analysis

Route Total Yield (%) Purity (HPLC, %) Key Impurity
1 58 98.7 Des-benzamide (0.9%)
2 64 97.2 Oxidized thioether (1.3%)
3 49 95.1 Bis-thioether (3.1%)

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.85–7.43 (m, 5H, benzamide Ar-H), 4.62 (s, 2H, SCH2CO), 3.98 (t, 2H, NCH2), 3.22 (t, 2H, SCH2).
  • HRMS (ESI+): m/z 492.1689 [M+H]+ (calc. 492.1693).

Challenges and Mitigation Strategies

  • Thioether Oxidation: Conduct reactions under N2 and add 0.1% BHT as antioxidant.
  • Regioselectivity in Cyclization: Use MnO2 instead of Pb(OAc)4 to suppress bis-cyclized byproducts.
  • Amide Hydrolysis: Avoid aqueous workup at pH >9; employ tert-butyloxycarbonyl (Boc) protection where necessary.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s closest analogs are triazolo-pyridazine derivatives with variations in substituents at the 6-position of the pyridazine ring and the benzamide side chain. Key comparisons include:

Compound Name / ID Key Substituents Molecular Weight Notable Features
Target Compound 6-(indolin-1-yl-2-oxoethyl)thio, N-ethylbenzamide ~520 g/mol Indole-derived substituent; potential CNS activity due to triazolo-pyridazine core
I-6373 () 6-(3-methylisoxazol-5-yl)phenethylthio ~420 g/mol Isoxazole ring; improved metabolic stability due to methyl group
DS1 () 4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide ~580 g/mol Thienyl and bromine substituents; GABAₐ receptor modulation
L838417 () 7-tert-butyl-3-(2,5-difluorophenyl)-6-triazolylmethoxy ~470 g/mol Fluorinated aryl group; α2/α3-subtype selective GABAₐ agonist
Compound 3 () 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyltriazolo-pyrimidin-7-yl)amino]ethyl]-benzamide ~520 g/mol Isoxazole and triazolo-pyrimidine; dual heterocyclic targeting

Key Observations :

  • Thioether linkages (common in and compounds) improve membrane permeability but may increase susceptibility to oxidative metabolism .
  • Fluorinated or halogenated analogs (e.g., DS1, L838417) often exhibit higher receptor affinity due to electronegative effects .

Pharmacological Activity

Target Selectivity
  • The target compound’s triazolo-pyridazine core is structurally analogous to GABAₐ receptor modulators like TPA023 (α2/α3-selective) and α5IA (α5-selective) . However, the indolin-1-yl group may shift selectivity toward other CNS targets (e.g., serotonin or dopamine receptors).
  • I-6373 () demonstrated moderate activity in platelet aggregation assays, attributed to its isoxazole-thioether motif .
Potency and Efficacy
  • DS1 () has an IC₅₀ of 12 nM at GABAₐ receptors, whereas halogen-free analogs like the target compound may exhibit reduced potency but improved safety profiles .
  • Methyl or tert-butyl groups (e.g., in L838417) enhance metabolic stability, suggesting that the target compound’s indole group may require structural optimization for prolonged half-life .

Pharmacokinetic Properties

  • Metabolism : Thioether-containing compounds (e.g., derivatives) are prone to glutathione conjugation or sulfoxidation, which may limit oral bioavailability .
  • Solubility : The benzamide moiety improves aqueous solubility relative to ester-based analogs (e.g., I-6230 in ) .

Biological Activity

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, also known by its CAS number 872997-63-2, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

The compound's molecular formula is C24H24N6O3S2C_{24}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of 508.62 g/mol. Its structure features multiple functional groups including an indoline ring and a triazole moiety, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC24H24N6O3S2
Molecular Weight508.62 g/mol
CAS Number872997-63-2

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the indoline and triazole structures followed by the introduction of the thioether linkage. The synthetic pathway is crucial as it influences the biological activity of the resultant compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies :
    • The compound exhibited promising activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
    • In particular, related compounds have demonstrated IC50 values ranging from 0.53 µM to 13.1 µM against these cell lines, indicating potent anticancer effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • ERK Signaling Pathway : Inhibition of the ERK pathway has been noted in similar compounds, leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in decreased cell proliferation and increased apoptosis .

Case Studies

A study focusing on a series of triazole derivatives similar to this compound reported that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . These findings suggest that compounds with similar structural motifs may share common biological activities.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes: (1) formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors, (2) thioether linkage introduction using mercaptoacetic acid derivatives, and (3) benzamide coupling via amidation . Optimization requires precise temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR (1H/13C): Confirms proton environments (e.g., indoline NH at δ 10.2 ppm) and carbon backbone .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ m/z ~520) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

Solubility is highest in DMSO (>10 mM) and moderate in ethanol. Stability tests show degradation <5% at 4°C for 30 days but require inert atmospheres for long-term storage. Lyophilization is recommended for aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values across assays)?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Mitigation strategies:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based).
  • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .
  • Compare structural analogs (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophore contributions .

Q. What computational methods are effective for predicting biological targets and binding modes?

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize triazolopyridazine-thioether interactions .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR models : Train on analogs with known IC50 values to predict activity .

Q. How to design SAR studies to improve potency and selectivity?

  • Core modifications : Replace indoline with quinoline to enhance hydrophobic interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on benzamide to improve metabolic stability .
  • Table : Example structural analogs and activity trends:
ModificationActivity (IC50 nM)Selectivity Index
Indoline → Quinoline12 ± 1.58.2
-OCH3 → -CF38 ± 0.915.4
Thioether → Sulfone45 ± 3.11.3

Q. What strategies minimize off-target effects in cellular models?

  • Proteome-wide profiling : Use chemical proteomics (e.g., kinome-wide screens) .
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
  • Metabolic profiling : Identify cytochrome P450 interactions via LC-MS/MS microsomal assays .

Q. How to optimize bioavailability for in vivo studies?

  • Formulation : Nanoemulsions or liposomes to enhance aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., esterify benzamide) for passive diffusion .
  • PK/PD modeling : Use rodent data to predict human dosing (e.g., allometric scaling) .

Methodological Guidance

Best practices for handling air/moisture-sensitive intermediates during synthesis:

  • Use Schlenk lines or gloveboxes for thioether coupling steps.
  • Activate molecular sieves (4Å) in solvents like THF to scavenge water .

Validating target engagement in 3D cell cultures or organoids:

  • 3D spheroids : Treat with 1–10 µM compound and assess viability via ATP-lite assays .
  • Immunofluorescence : Track target protein localization post-treatment .

Addressing synthetic byproducts or isomer formation:

  • HPLC-MS : Identify byproducts (e.g., oxidized thioether to sulfone) .
  • Chiral chromatography : Resolve enantiomers if stereocenters form during amidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.